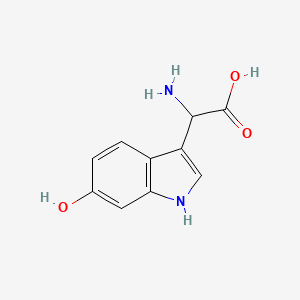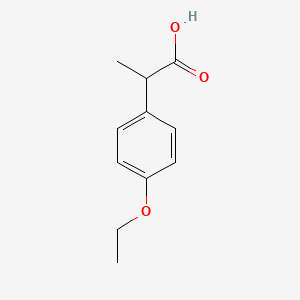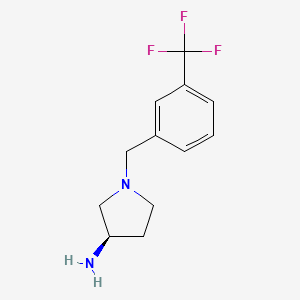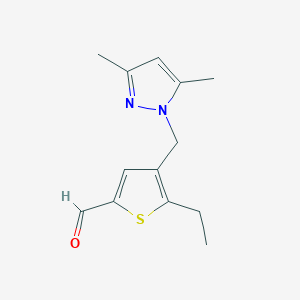
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides This compound is characterized by the presence of a chloro group at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine-3-sulfonamide.
Cyclopropylmethylation: The nitrogen atom of the sulfonamide group is alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
科学的研究の応用
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: The compound can be used to study the inhibition of specific enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyclopropylmethyl group may enhance the binding affinity and selectivity of the compound for its target.
類似化合物との比較
Similar Compounds
4-chloro-3-pyridinesulfonamide: Lacks the cyclopropylmethyl group, which may result in different biological activity and binding affinity.
N-(cyclopropylmethyl)pyridine-3-sulfonamide: Lacks the chloro group, which may affect its reactivity and chemical properties.
Uniqueness
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is unique due to the presence of both the chloro and cyclopropylmethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
分子式 |
C9H11ClN2O2S |
|---|---|
分子量 |
246.71 g/mol |
IUPAC名 |
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-4-11-6-9(8)15(13,14)12-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChIキー |
GEQPCFMJBGMXND-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNS(=O)(=O)C2=C(C=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)












